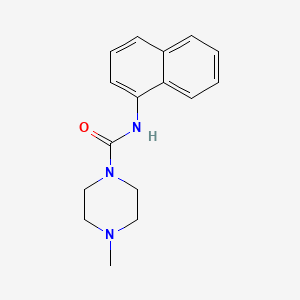![molecular formula C16H16N4O2S2 B5142061 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that contains a thienylcarbonyl and oxadiazolylmethyl group, which makes it a unique and interesting compound to study.
Mechanism of Action
The mechanism of action of 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which leads to its anti-inflammatory, anti-tumor, and anti-microbial effects.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, which leads to its anti-tumor effects. Additionally, it has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have a wide range of potential applications in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Future Directions
There are many future directions for research on 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One direction is to further investigate its anti-inflammatory properties and potential use as an anti-inflammatory agent. Another direction is to study its potential use as an anti-tumor agent and to investigate its effects on different types of cancer cells. Additionally, further research could be done to better understand its mechanism of action and to develop more effective derivatives of this compound.
Synthesis Methods
The synthesis of 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinylthiophene. The 2-hydrazinylthiophene is then reacted with 2-bromo-1-(2-thienyl)ethanone to form 2-(2-thienyl)-5-(2-thienylcarbonyl)-1,3,4-oxadiazole. Finally, the 2-(2-thienyl)-5-(2-thienylcarbonyl)-1,3,4-oxadiazole is reacted with piperazine to form 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.
Scientific Research Applications
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as an anti-convulsant and neuroprotective agent.
properties
IUPAC Name |
thiophen-2-yl-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-16(13-4-2-10-24-13)20-7-5-19(6-8-20)11-14-17-15(18-22-14)12-3-1-9-23-12/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRENETPVUPIVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-yl-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)
![N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5141992.png)

![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)

![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
